molecular formula C21H20F2N4OS2 B2607565 2-cyano-N-{6-[(difluoromethyl)sulfanyl]-1,3-benzothiazol-2-yl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide CAS No. 875660-01-8

2-cyano-N-{6-[(difluoromethyl)sulfanyl]-1,3-benzothiazol-2-yl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide

Cat. No.: B2607565
CAS No.: 875660-01-8
M. Wt: 446.53
InChI Key: SNKYNOMBVFIGOB-UHFFFAOYSA-N
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Description

2-cyano-N-{6-[(difluoromethyl)sulfanyl]-1,3-benzothiazol-2-yl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide is a complex organic compound that features a benzothiazole ring, a pyrrole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-{6-[(difluoromethyl)sulfanyl]-1,3-benzothiazol-2-yl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide typically involves multiple steps, including the formation of the benzothiazole and pyrrole rings, followed by their coupling. The difluoromethylthio group is introduced through a late-stage difluoromethylation process, which can be achieved using various difluoromethylation reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-{6-[(difluoromethyl)sulfanyl]-1,3-benzothiazol-2-yl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or pyrrole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can convert the cyano group to an amine.

Scientific Research Applications

2-cyano-N-{6-[(difluoromethyl)sulfanyl]-1,3-benzothiazol-2-yl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-N-{6-[(difluoromethyl)sulfanyl]-1,3-benzothiazol-2-yl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The difluoromethylthio group can enhance the compound’s binding affinity to certain proteins or enzymes, while the cyano group can participate in hydrogen bonding or other interactions. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-{6-[(difluoromethyl)sulfanyl]-1,3-benzothiazol-2-yl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the benzothiazole and pyrrole rings, along with the difluoromethylthio and cyano groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

(E)-2-cyano-N-[6-(difluoromethylsulfanyl)-1,3-benzothiazol-2-yl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4OS2/c1-4-7-27-12(2)8-14(13(27)3)9-15(11-24)19(28)26-21-25-17-6-5-16(29-20(22)23)10-18(17)30-21/h5-6,8-10,20H,4,7H2,1-3H3,(H,25,26,28)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKYNOMBVFIGOB-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)NC2=NC3=C(S2)C=C(C=C3)SC(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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